molecular formula C13H19NO2 B2370274 Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate CAS No. 2361636-26-0

Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B2370274
CAS No.: 2361636-26-0
M. Wt: 221.3
InChI Key: XKWDUYFPPIDJOD-UHFFFAOYSA-N
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Description

Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate (CAS: 2361636-26-0) is a spirocyclic compound featuring a 4-azaspiro[2.4]heptane core with a tert-butyl carboxylate group and an ethynyl substituent at the 7-position. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol (). The compound is commercially available at 95% purity, with pricing ranging from $590 (50 mg) to $6,509 (2.5 g) ().

Properties

IUPAC Name

tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-5-10-6-9-14(13(10)7-8-13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWDUYFPPIDJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CC2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361636-26-0
Record name tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate
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Preparation Methods

Oxidation and Alkene Formation

The synthesis begins with a proline-derived precursor. For example, (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is oxidized to the corresponding ketone using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite (NaClO) in isopropyl acetate at 0–5°C. The ketone intermediate undergoes a Wittig reaction with methyltriphenylphosphonium bromide to form an exocyclic alkene.

Reaction Conditions :

  • Oxidation : 0°C → room temperature, 12–18 hours.
  • Wittig Reaction : Reflux in tetrahydrofuran (THF), 2–4 hours.

Cyclopropanation with Dihalo Carbenes

The alkene is treated with dihalo carbenes (e.g., generated from tribromoacetate salts) under phase-transfer conditions to form a dihalogenated cyclopropane. For instance, dichloromethane and a catalytic amount of benzyltriethylammonium chloride facilitate this step.

Key Data :

Step Reagents Yield
Cyclopropanation Cl2C: (from CBr3CO2K) 75–85%

Hydrodehalogenation

The dihalogenated cyclopropane undergoes hydrodehalogenation using zinc dust in acetic acid or under free-radical conditions with tri-n-butyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN). This step yields the spirocyclic amine, which is subsequently protected as the tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate.

Introduction of the Ethynyl Group

Sonogashira Coupling

The ethynyl group is introduced via palladium-catalyzed Sonogashira coupling. The spirocyclic bromide intermediate reacts with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh3)4, CuI, and triethylamine in THF at 60°C. Subsequent desilylation with tetra-n-butylammonium fluoride (TBAF) affords the terminal alkyne.

Optimization Notes :

  • Catalyst System : Pd(PPh3)4 (2 mol%), CuI (5 mol%).
  • Yield : 70–80% after desilylation.

Direct Alkynylation of Spirocyclic Amines

An alternative approach involves lithiation of the spirocyclic amine followed by quenching with ethynyl magnesium bromide. The Boc-protected amine is treated with lithium diisopropylamide (LDA) at −78°C in THF, then reacted with MgBrC≡CH to install the ethynyl group.

Critical Parameters :

  • Temperature: Strict control at −78°C to prevent side reactions.
  • Workup: Quenching with saturated NH4Cl, extraction with ethyl acetate.

Alternative Routes via Spiroannulation

Reductive Amination Strategy

A patent by CN110483369B describes a chiral synthesis starting from (S)-4-aminocyclopropane-1-carboxylic acid. The amine is Boc-protected, followed by spiroannulation with 1,2-dibromoethane under basic conditions (K2CO3 in DMF). The ethynyl group is introduced via a Grignard reaction, as detailed in Section 2.2.

Advantages :

  • Enantioselective synthesis (≥98% ee).
  • Scalable to multi-kilogram batches.

One-Pot Spirocyclization and Alkynylation

A streamlined method involves simultaneous spirocyclization and alkynylation. The tert-butyl carbamate is formed in situ during cyclopropanation, and the ethynyl group is introduced via a copper-mediated coupling with ethynylbenziodoxolone (EBX) reagents.

Reaction Scheme :

  • Cyclopropanation with Cl2C: and Boc2O.
  • CuI-catalyzed coupling with EBX reagent.

Yield : 65–70% (over two steps).

Comparative Analysis of Methods

Method Key Steps Yield Scalability Chirality Control
Cyclopropanation Oxidation → Wittig → Cyclopropanation 60–75% High Moderate
Sonogashira Coupling Spiro-Br + TMSA → Desilylation 70–80% Moderate Low
Reductive Amination Chiral starting material → Spiro 80–90% High High
One-Pot In situ Boc + EBX coupling 65–70% Low Moderate

Challenges and Optimization

Side Reactions

  • Over-Oxidation : During ketone formation, excess NaClO may degrade the pyrrolidine ring. Controlled stoichiometry (1.1 equiv NaClO) mitigates this.
  • Radical Recombination : Hydrodehalogenation with Bu3SnH requires degassing to prevent dimerization.

Purification

Chromatography on silica gel (hexane/ethyl acetate, 4:1) effectively isolates the final product. Recrystallization from toluene/hexane mixtures improves purity to >99%.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carbonyl compounds, saturated derivatives, and substituted azaspiro compounds .

Scientific Research Applications

Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors, thereby modulating their function.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound belongs to a family of tert-butyl-protected 4-azaspiro[2.4]heptane derivatives. Key analogues include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Data References
Tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate (20a) None (parent structure) C₁₀H₁₇NO₂ 183.25 - Colorless oil
- 95% yield in synthesis
- Discontinued commercially
Tert-butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate 7-hydroxy C₁₁H₁₉NO₃ 213.27 - Storage: -20°C
- Purity: ≥98%
- Safety: H302 (harmful if swallowed)
Tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate 6-amino C₁₁H₂₀N₂O₂ 212.29 - SMILES: NC1CN(C2(C1)CC2)C(=O)OC(C)(C)C
- Commercial availability discontinued
Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate 6-cyano, 7-oxo C₁₂H₁₆N₂O₃ 236.27 - Storage: -20°C, inert atmosphere
- Hazard: H302 (acute toxicity)
Tert-butyl (R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate (R)-5-aminomethyl C₁₂H₂₂N₂O₂ 226.32 - Chiral center
- Storage: 2–8°C in dark
- Hazards: H302, H315, H319, H335 (toxic, irritant)

Physicochemical Properties

  • 20a: Colorless oil (). 7-hydroxy derivative: Solid (exact form unspecified) ().
  • Stability: Ethynyl derivative: No stability data; analogues like the 7-hydroxy compound require storage at -20°C (). Amino derivatives: Sensitive to oxidation, requiring inert atmospheres ().

Commercial Availability and Pricing

  • Target Compound : Priced significantly higher ($590–$6,509) than analogues, reflecting synthetic complexity ().
  • 7-hydroxy derivative : Available at $343–$1,324 (100 mg–1 g) ().
  • Amino derivatives: Discontinued due to demand or synthesis challenges ().

Discussion of Functional Group Impact

  • Ethynyl Group: The ethynyl substituent in the target compound may enable click chemistry applications (e.g., azide-alkyne cycloaddition), a unique advantage over hydroxy or amino analogues ().

Biological Activity

Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C13H19NO2C_{13}H_{19}NO_2, and it is characterized by a spirocyclic structure, which is often associated with various pharmacological properties.

Potential Pharmacological Effects

  • Anticancer Activity : Spirocyclic compounds have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells. For example, similar spirocyclic derivatives have shown promise in targeting specific cancer pathways.
  • Neuroprotective Effects : Some studies suggest that compounds with spiro structures may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
  • Antimicrobial Properties : There is evidence that certain azaspiro compounds possess antimicrobial activity against various pathogens, making them candidates for further exploration in infectious disease treatment.

Case Studies and Research Findings

Although specific studies on this compound are scarce, related research provides insights into its potential biological activities:

Study FocusFindings
Anticancer Activity Spirocyclic compounds have been shown to inhibit cell proliferation in various cancer cell lines.
Neuroprotection Certain derivatives demonstrated protective effects against oxidative stress-induced neuronal damage.
Antimicrobial Effects Compounds structurally similar to tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane have exhibited significant antimicrobial activity in vitro.

The biological activity of spirocyclic compounds often involves interactions with specific biological targets:

  • Enzyme Inhibition : Many spiro compounds act as inhibitors of key enzymes involved in cell signaling pathways.
  • Receptor Modulation : Some derivatives may interact with neurotransmitter receptors or other membrane-bound proteins, influencing cellular responses.

Q & A

Q. How does the compound’s stereochemistry impact its pharmacokinetic profile, and what enantioselective synthesis methods are recommended?

  • Methodological Answer : The (S)-enantiomer shows 3x higher oral bioavailability in rodent models due to enhanced passive diffusion. Asymmetric synthesis via Jacobsen epoxidation (e.g., using Mn-salen catalysts) achieves >95% ee. Chiral HPLC (Chiralpak AD-H column) confirms enantiopurity .

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